4H-1,2,4-triazole-3-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

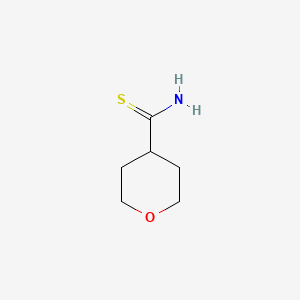

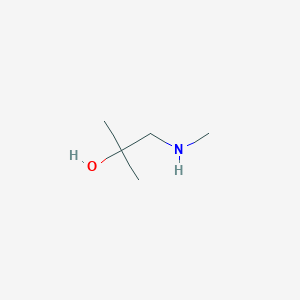

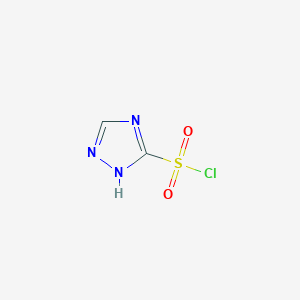

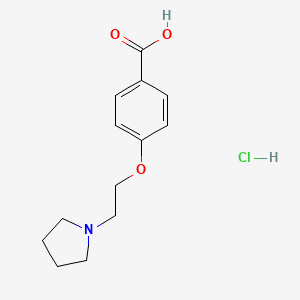

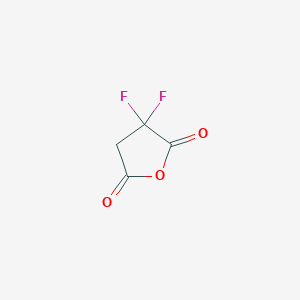

4H-1,2,4-Triazole-3-sulfonyl chloride is a unique chemical with the empirical formula C2H2ClN3O2S and a molecular weight of 167.57 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of 4H-1,2,4-triazole-3-sulfonyl chloride consists of 9 heavy atoms . The InChI string is1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) and the SMILES string is C1=NNC(=N1)S(=O)(=O)Cl . Physical And Chemical Properties Analysis

4H-1,2,4-triazole-3-sulfonyl chloride has a molecular weight of 167.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 166.9556252 g/mol .科学的研究の応用

4H-1,2,4-Triazole-3-sulfonyl Chloride: Scientific Research Applications:

Esterification of Amino Acids

4H-1,2,4-triazole-3-sulfonyl chloride is used in the esterification of amino acids with very low racemization. This is particularly important for amino acids like Histidine, Cysteine, Asparagine, and Aspartic Acid which are sensitive to racemization during esterification .

Synthesis of Heterocycles

The compound serves as a precursor in the synthesis of various heterocyclic compounds. It has been shown to be a useful directing group for ruthenium-catalyzed C-H arylation, which is a critical step in the synthesis of complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, 4H-1,2,4-triazole derivatives are explored for their potential therapeutic applications. They have been studied for their use in chemotherapy due to their high nitrogen content .

Propellants and Explosives

The high nitrogen content of 4H-1,2,4-triazole derivatives also makes them subjects of study in the development of propellants and explosives .

Antiproliferative Agents

Some derivatives of 1,2,4-triazole have shown noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells, indicating potential applications in cancer treatment .

Further Research Needed

While these applications provide a glimpse into the versatility of 4H-1,2,4-triazole-3-sulfonyl chloride in scientific research, a more exhaustive list of applications would require further detailed research into specialized databases and scientific publications.

Sigma-Aldrich: 3-Nitro-1H-1,2,4-triazolide sulfonyl resin Organic Chemistry Portal: 4H-1,2,4-Triazole synthesis ResearchGate: Chemistry, Synthesis and Pharmaceutical Importance of 1, 2, 4-Triazoles IntechOpen: 1,2,3-Triazoles: Synthesis and Biological Application

Safety and Hazards

作用機序

Target of Action

“4H-1,2,4-triazole-3-sulfonyl chloride” is a type of triazole compound. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms in their structure. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drug molecules .

Biochemical Pathways

Triazole compounds are often involved in interactions with enzymes and receptors that are part of larger biochemical pathways .

Pharmacokinetics

Triazole compounds are generally well absorbed and distributed in the body due to their small size and polar nature .

Result of Action

Triazole compounds can have a wide range of effects depending on their specific structure and the biological targets they interact with .

特性

IUPAC Name |

1H-1,2,4-triazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-4-1-5-6-2/h1H,(H,4,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGDHNPMWOBKPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558736 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-1,2,4-triazole-3-sulfonyl chloride | |

CAS RN |

6461-29-6 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8H-indeno[1,2-d][1,3]thiazol-2-amine](/img/structure/B1316791.png)

![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B1316797.png)